HCGRP-(8-37) acetate is a peptide derived from the calcitonin gene-related peptide, specifically designed as an antagonist to inhibit the activity of calcitonin gene-related peptide. This peptide plays a significant role in various physiological processes, particularly in the modulation of pain and vasodilation. The peptide is particularly noted for its potential applications in treating migraine and other conditions associated with excessive calcitonin gene-related peptide activity.
HCGRP-(8-37) acetate is synthesized from the calcitonin gene-related peptide, which is produced through alternative RNA processing of the calcitonin gene. Calcitonin gene-related peptide exists in two isoforms, alpha and beta, both of which are synthesized from distinct genes on chromosome 11 in humans. The alpha isoform is predominantly found in the central and peripheral nervous systems, while the beta isoform is mainly present in the enteric nervous system .
HCGRP-(8-37) acetate is classified as a neuropeptide antagonist. It specifically targets the calcitonin receptor-like receptor complex, which is essential for the biological activity of calcitonin gene-related peptide. This classification places it within a broader category of peptides that modulate neurotransmission and vascular functions .
The synthesis of HCGRP-(8-37) acetate typically employs solid-phase peptide synthesis techniques. The most common method involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where amino acids are sequentially added to a growing peptide chain anchored to a resin. Automated synthesizers facilitate this process, allowing for precise control over reaction conditions.
HCGRP-(8-37) acetate consists of 30 amino acids with a specific sequence that contributes to its antagonistic properties against calcitonin gene-related peptide receptors. The molecular weight of this peptide is approximately 3125.6 g/mol.
The primary chemical reaction involving HCGRP-(8-37) acetate occurs upon binding to calcitonin gene-related peptide receptors, where it competes with endogenous calcitonin gene-related peptide. This competitive inhibition alters downstream signaling pathways associated with pain perception and vascular regulation.
HCGRP-(8-37) acetate functions by competitively inhibiting calcitonin gene-related peptide from binding to its receptors. This blockade prevents the activation of pathways that lead to vasodilation and pain signaling.
HCGRP-(8-37) acetate typically appears as a white to off-white powder when lyophilized. It is stable under appropriate storage conditions (usually at -20 °C).
HCGRP-(8-37) acetate has several scientific applications:
CAS No.: 565434-85-7
CAS No.: 943001-56-7
CAS No.:
CAS No.: 9002-84-0
CAS No.: 84752-96-5
CAS No.: